molecular formula C7H14ClNO3 B2438213 (2S,4S)-4-Methoxy-1-methylpyrrolidine-2-carboxylic acid hydrochloride CAS No. 1860012-47-0

(2S,4S)-4-Methoxy-1-methylpyrrolidine-2-carboxylic acid hydrochloride

Cat. No.: B2438213
CAS No.: 1860012-47-0
M. Wt: 195.64
InChI Key: HBOAHGNESDTECM-GEMLJDPKSA-N
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Description

(2S,4S)-4-Methoxy-1-methylpyrrolidine-2-carboxylic acid hydrochloride is a chiral compound with significant applications in various fields of scientific research. This compound is known for its unique stereochemistry, which plays a crucial role in its reactivity and interactions with biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-4-Methoxy-1-methylpyrrolidine-2-carboxylic acid hydrochloride typically involves the use of enantiomerically pure starting materials. One common method includes the diastereoselective synthesis from commercially available precursors, ensuring high diastereoselectivity through tightly bound chelation-controlled transition states during the ring closure process .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis techniques, including preparative-scale chromatography and crystallization-based methods for chiral separation . These methods ensure the production of the compound in enantiomerically pure form, which is essential for its applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-4-Methoxy-1-methylpyrrolidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions often employ reducing agents to remove oxygen or add hydrogen to the compound.

    Substitution: Substitution reactions involve the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new functionalized derivatives of the original compound.

Scientific Research Applications

(2S,4S)-4-Methoxy-1-methylpyrrolidine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (2S,4S)-4-Methoxy-1-methylpyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects. The pathways involved often include enzyme inhibition or activation, receptor binding, and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,4S)-4-Methoxy-1-methylpyrrolidine-2-carboxylic acid hydrochloride is unique due to its specific stereochemistry, which imparts distinct reactivity and interaction profiles compared to similar compounds. This uniqueness makes it valuable in applications requiring precise chiral control, such as asymmetric synthesis and drug development.

Properties

IUPAC Name

(2S,4S)-4-methoxy-1-methylpyrrolidine-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.ClH/c1-8-4-5(11-2)3-6(8)7(9)10;/h5-6H,3-4H2,1-2H3,(H,9,10);1H/t5-,6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBOAHGNESDTECM-GEMLJDPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1C(=O)O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@H](C[C@H]1C(=O)O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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